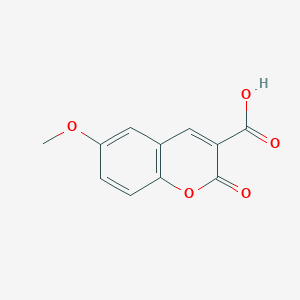

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-methoxy-2-oxochromene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O5/c1-15-7-2-3-9-6(4-7)5-8(10(12)13)11(14)16-9/h2-5H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQQAIQZABTSNZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90351856 | |

| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35924-44-8 | |

| Record name | 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90351856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid, a member of the coumarin family, is a heterocyclic organic compound that has garnered significant interest in the scientific community. Its scaffold is a key structural motif in numerous natural products and synthetic molecules exhibiting a wide array of biological activities.[1] The presence of the methoxy group at the 6-position and a carboxylic acid at the 3-position of the coumarin core imparts unique physicochemical properties and reactivity, making it a valuable building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and its emerging role in drug discovery and development.

Physicochemical and Spectroscopic Properties

The chemical identity and purity of this compound are established through a combination of physical and spectroscopic techniques.

Core Chemical Properties

A summary of the fundamental chemical properties is presented in Table 1.

| Property | Value | Source |

| Molecular Formula | C₁₁H₈O₅ | [2] |

| Molecular Weight | 220.18 g/mol | [2] |

| CAS Number | 35924-44-8 | [2] |

| Appearance | Light brown or white crystalline powder | [3] |

| Melting Point | While not explicitly reported for this specific compound, similar coumarin-3-carboxylic acids such as the 6-methyl derivative melt at 165–166°C, and the 6-bromo derivative melts at 200°C. The melting point of 8-methoxy-2-oxo-2H-chromene-3-carboxylic acid is reported as 215-218°C. | [3][4] |

| Solubility | Coumarin-3-carboxylic acids generally exhibit solubility in polar organic solvents such as DMSO and DMF. The solubility of the parent coumarin-3-carboxylic acid in DMSO is reported to be 100 mg/mL. The presence of the methoxy group may slightly alter its solubility profile. |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum provides characteristic signals for the coumarin scaffold and its substituents. For 6-methoxy derivatives, the methoxy group protons typically appear as a singlet around δ 3.8–4.0 ppm. The proton at the 4-position (H-4) of the coumarin ring is highly deshielded and often appears as a singlet or a doublet (depending on coupling with H-3, which is absent here) at approximately δ 8.6 ppm.[3] The aromatic protons on the benzene ring will exhibit a splitting pattern consistent with a 1,2,4-trisubstituted system.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons of the lactone and the carboxylic acid, typically in the range of δ 160-175 ppm. The carbon of the methoxy group will resonate around δ 56 ppm. The remaining aromatic and vinylic carbons will appear in the δ 100-160 ppm region.

The IR spectrum is particularly useful for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Intensity |

| ~3300-2500 | O-H stretch (carboxylic acid) | Broad |

| ~3100-3000 | C-H stretch (aromatic & vinylic) | Medium |

| ~2950-2850 | C-H stretch (methoxy) | Medium |

| ~1745 | C=O stretch (lactone) | Strong |

| ~1684 | C=O stretch (carboxylic acid) | Strong |

| ~1600-1450 | C=C stretch (aromatic) | Medium-Strong |

| ~1250 & ~1050 | C-O stretch (ether and carboxylic acid) | Strong |

Table 2: Characteristic IR absorption bands for this compound.[3][5]

Synthesis of this compound

The synthesis of coumarin-3-carboxylic acids is most commonly achieved through the Knoevenagel condensation. This versatile reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group.

General Synthetic Workflow

The synthesis of this compound typically follows a two-step process:

-

Knoevenagel Condensation: Reaction of 2-hydroxy-5-methoxybenzaldehyde with an active methylene compound such as diethyl malonate or Meldrum's acid.

-

Hydrolysis: If an ester of malonic acid is used, a subsequent hydrolysis step is required to yield the final carboxylic acid.

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on the synthesis of similar coumarin-3-carboxylic acids.

Step 1: Synthesis of Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate

-

To a solution of 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) in ethanol, add diethyl malonate (1.1 eq).

-

Add a catalytic amount of a weak base, such as piperidine (0.1 eq), and a drop of acetic acid.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to induce crystallization.

-

Collect the solid product by vacuum filtration, wash with cold ethanol, and dry to obtain the ethyl ester intermediate.

Step 2: Hydrolysis to this compound

-

Suspend the ethyl ester intermediate in an aqueous solution of a base, such as sodium hydroxide (2-3 eq).

-

Heat the mixture to reflux and stir until the reaction is complete (TLC monitoring).

-

Cool the reaction mixture to room temperature and acidify with a mineral acid (e.g., HCl) to a pH of approximately 2.

-

Collect the precipitated solid by vacuum filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water) to afford the pure this compound.

Chemical Reactivity and Derivatization

The reactivity of this compound is dictated by the interplay of its constituent functional groups. The electron-donating methoxy group at the 6-position increases the electron density of the aromatic ring, influencing its susceptibility to electrophilic substitution. The carboxylic acid at the 3-position is a versatile handle for a variety of chemical transformations.

Reactions of the Carboxylic Acid Group

-

Esterification: The carboxylic acid can be readily converted to its corresponding esters by reaction with alcohols under acidic conditions or by using coupling agents.

-

Amidation: Reaction with amines in the presence of a coupling agent (e.g., HATU, DCC) provides a straightforward route to a diverse library of coumarin-3-carboxamides.

-

Decarboxylation: Under certain conditions, particularly in the presence of a catalyst, the carboxylic acid can be removed to yield the corresponding 6-methoxycoumarin.

Reactions of the Coumarin Core

The coumarin scaffold can undergo various reactions, including electrophilic substitution on the aromatic ring, although the electron-donating methoxy group will direct incoming electrophiles. The double bond in the pyrone ring can also participate in cycloaddition reactions.

Biological Activity and Applications in Drug Development

Coumarin derivatives are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This compound and its derivatives have shown promise in several therapeutic areas.

Anti-inflammatory and Anticancer Potential

Research has indicated that derivatives of this coumarin scaffold possess anti-inflammatory and anticancer properties. For instance, some derivatives have been shown to inhibit the proliferation of cancer cell lines.

P2Y6 Receptor Modulation

One of the potential mechanisms of action for the anti-inflammatory effects of compounds derived from this scaffold is through the modulation of the P2Y6 receptor. The P2Y6 receptor is a G-protein coupled receptor that is activated by uridine diphosphate (UDP) and is involved in various cellular processes, including inflammation.

Activation of the P2Y6 receptor by UDP leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG).[6] This signaling cascade results in the release of intracellular calcium and the activation of protein kinase C (PKC), ultimately leading to a pro-inflammatory response. Compounds that can modulate this pathway are of significant interest for the development of novel anti-inflammatory agents.

Conclusion

This compound is a versatile heterocyclic compound with a rich chemical profile. Its synthesis is well-established, and its functional groups provide ample opportunities for derivatization. The emerging biological activities, particularly its potential as an anti-inflammatory and anticancer agent, underscore its importance as a scaffold for drug discovery. Further research into its specific molecular targets and mechanisms of action will undoubtedly pave the way for the development of novel therapeutics.

References

-

P2Y 6 receptor (P2Y 6 R) signalling. P2Y 6 R activation by UDP leads to... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

The Role of P2y6 Receptor in Disease Occurrence and Progression - Lupine Publishers. (2021, June 9). Retrieved January 2, 2026, from [Link]

-

Microglia Purinoceptor P2Y6: An Emerging Therapeutic Target in CNS Diseases - PMC. (2020, July 1). Retrieved January 2, 2026, from [Link]

-

Recent Advances in the Synthesis of Coumarin Derivatives from Different Starting Materials. (n.d.). Retrieved January 2, 2026, from [Link]

-

Table of Characteristic IR Absorptions. (n.d.). Retrieved January 2, 2026, from [Link]

-

Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. (2022, March 3). MDPI. Retrieved January 2, 2026, from [Link]

- Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. (2020). Journal of Scientific Research, 64(1), 276-281.

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). Molbank, 2025(1), M1968.

-

Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and... - The Royal Society of Chemistry. (n.d.). Retrieved January 2, 2026, from [Link]

-

Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature - Supporting Information. (n.d.). Retrieved January 2, 2026, from [Link]

-

This compound - Optional[13C NMR] - Chemical Shifts. (n.d.). Retrieved January 2, 2026, from [Link]

-

Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid... - ResearchGate. (n.d.). Retrieved January 2, 2026, from [Link]

-

5 Combination of 1H and 13C NMR Spectroscopy. (n.d.). Retrieved January 2, 2026, from [Link]

- N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide. (2025). Molbank, 2025(1), M1968.

-

This compound | C11H8O5 | CID 711717 - PubChem. (n.d.). Retrieved January 2, 2026, from [Link]

-

Current Chemistry Letters An overview on synthesis and reactions of coumarin based compounds - Semantic Scholar. (2021, September 29). Retrieved January 2, 2026, from [Link]

Sources

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid CAS number 35924-44-8

An In-Depth Technical Guide to 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid (CAS: 35924-44-8)

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, a key heterocyclic compound. Designed for researchers, medicinal chemists, and drug development professionals, this document delves into its chemical properties, synthesis, biological significance, and applications, grounding all claims in verifiable scientific literature.

Introduction: The Significance of the Coumarin Scaffold

This compound (CAS No. 35924-44-8) belongs to the coumarin family, a class of benzopyran-2-one compounds widely distributed in nature and renowned for their diverse pharmacological activities.[1][2] The coumarin core is considered a "privileged structure" in medicinal chemistry, serving as a versatile scaffold for the development of novel therapeutic agents.[3] This specific derivative, featuring a methoxy group at the 6-position and a carboxylic acid at the 3-position, possesses a unique electronic and structural profile that makes it a valuable intermediate for synthesis and a subject of interest for its intrinsic biological properties. Its applications span from drug discovery, where it is explored for anticancer and anti-inflammatory roles, to materials science, where the coumarin core is a celebrated fluorophore for creating advanced fluorescent probes.[3][4][5]

Physicochemical and Spectroscopic Profile

The precise characterization of a compound is foundational to its application. The properties of this compound are well-defined by its molecular structure.

| Property | Value | Source |

| CAS Number | 35924-44-8 | [6][7][8] |

| Molecular Formula | C₁₁H₈O₅ | [7][9] |

| Molecular Weight | 220.18 g/mol | [7][9] |

| IUPAC Name | 6-methoxy-2-oxochromene-3-carboxylic acid | [7] |

| Exact Mass | 220.03717335 Da | [7][9] |

| InChIKey | XIQQAIQZABTSNZ-UHFFFAOYSA-N | [7][9] |

Spectroscopic Data Interpretation:

The structural identity of this compound is unequivocally confirmed through standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H-NMR : Key diagnostic signals include a sharp singlet for the methoxy (–OCH₃) protons, typically resonating around δ 3.8–4.0 ppm.[5] A distinct singlet for the proton at the 4-position (H-4) is expected at a downfield shift (near δ 8.6), a characteristic feature of coumarin-3-carboxylic acids.[5] The remaining aromatic protons on the benzopyran ring would appear as a set of doublets and doublets of doublets, consistent with the substitution pattern.

-

¹³C-NMR : The carbon spectrum would show characteristic peaks for the lactone carbonyl, the carboxylic acid carbonyl, the methoxy carbon, and the eleven unique carbons of the coumarin framework.[9]

-

-

Infrared (IR) Spectroscopy : The IR spectrum is dominated by strong carbonyl (C=O) stretching vibrations. Two distinct peaks are expected: one for the lactone carbonyl at approximately 1745-1750 cm⁻¹ and another for the carboxylic acid carbonyl around 1680-1700 cm⁻¹.[5][10]

-

Mass Spectrometry (MS) : High-resolution mass spectrometry would confirm the elemental composition by matching the exact mass of the molecular ion [M]+ or protonated molecule [M+H]+ to 220.037173 Da.[7]

Synthesis: The Knoevenagel Condensation Pathway

The synthesis of coumarins, particularly 3-carboxylated derivatives, is most efficiently achieved via the Knoevenagel condensation.[1][11][12] This classic reaction involves the condensation of a salicylaldehyde derivative with a compound containing an active methylene group, typically catalyzed by a weak base like piperidine.[1][13]

The synthesis of this compound proceeds by reacting 2-hydroxy-5-methoxybenzaldehyde with an active methylene compound such as diethyl malonate . The reaction is catalyzed by a base and is followed by intramolecular cyclization (lactonization) and subsequent hydrolysis of the ester to yield the final carboxylic acid product.

Caption: Mechanism of coumarin synthesis via Knoevenagel condensation.

Experimental Protocol: Synthesis via Knoevenagel Condensation

The following protocol is a representative, self-validating procedure for the synthesis of coumarin derivatives, adaptable for the target compound.[1][14]

-

Reactant Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and diethyl malonate (1.1 eq) in absolute ethanol.

-

Catalyst Addition : Add a catalytic amount of piperidine (0.1 eq) to the mixture.

-

Reaction : Heat the mixture to reflux (approx. 80°C) for 4-6 hours. Reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane/ethyl acetate mobile phase. The disappearance of the aldehyde spot indicates reaction completion.

-

Work-up & Ester Hydrolysis : After cooling to room temperature, the solvent is removed under reduced pressure. The resulting crude ester is then dissolved in an ethanolic solution of sodium hydroxide (2.0 eq) and stirred at room temperature for 12-18 hours to facilitate hydrolysis.

-

Acidification & Isolation : The reaction mixture is cooled in an ice bath and acidified with cold, dilute hydrochloric acid (HCl) until the pH is ~2. The resulting precipitate is the desired carboxylic acid.

-

Purification : The solid product is collected by vacuum filtration, washed with cold water, and dried. Recrystallization from a suitable solvent system (e.g., ethanol/water) yields the purified this compound.

-

Characterization : The final product's identity and purity are confirmed using NMR, IR, and melting point analysis.

Caption: General experimental workflow for coumarin synthesis.

Biological Activities and Therapeutic Potential

The coumarin nucleus is a hotbed of biological activity.[2] While specific in-vivo data for this compound is specialized, the activities of closely related analogues provide a strong rationale for its investigation in several therapeutic areas.

-

Anticoagulant Properties : Coumarins are most famously known for their anticoagulant effects.[2] Derivatives like warfarin function as Vitamin K antagonists, inhibiting the synthesis of clotting factors.[15] The structural features of the coumarin ring are critical for this activity, and while 4-hydroxycoumarins are the most potent, other derivatives are also studied.[16][17]

-

Anticancer Activity : Numerous coumarin derivatives have demonstrated significant anticancer potential.[3] They can induce apoptosis, arrest the cell cycle, and inhibit key enzymes involved in tumor progression, such as carbonic anhydrases.[3] The substitution pattern on the coumarin ring is crucial; a related compound showed an IC₅₀ value of 8.01 µM against the MCF-7 breast cancer cell line.[5]

-

Anti-inflammatory and Antioxidant Effects : The coumarin scaffold is associated with both anti-inflammatory and antioxidant properties.[2][14][18][19] Mechanistic studies on related compounds suggest pathways such as the inhibition of the P2Y6 receptor, which is involved in inflammatory signaling.[5]

-

Antimicrobial Activity : The development of novel antimicrobial agents is a global priority, and coumarins have been explored for their activity against various bacterial and fungal strains.[2][3]

Application as a Fluorescent Probe Scaffold

Beyond pharmacology, the coumarin core is a premier fluorophore used in the design of chemical sensors and fluorescent probes.[20][] Coumarins typically absorb light in the 350–450 nm range and emit in the blue-to-green region (400–550 nm).[]

The carboxylic acid group at the 3-position and the methoxy group at the 6-position of the title compound serve as excellent handles for chemical modification. By attaching specific recognition units (e.g., chelators for metal ions), researchers can design "turn-on" or "turn-off" fluorescent probes. The fluorescence mechanism is often based on processes like Intramolecular Charge Transfer (ICT), Photoinduced Electron Transfer (PET), or Förster Resonance Energy Transfer (FRET).[4][22] For example, a probe can be designed where the coumarin fluorescence is initially quenched. Upon binding to a specific analyte (like Cu²⁺), a conformational or electronic change occurs, restoring fluorescence.[23]

Caption: 'Turn-on' mechanism for a coumarin-based fluorescent probe.

Conclusion and Future Directions

This compound is more than a mere chemical entry; it is a highly versatile molecular scaffold with significant potential. Its straightforward synthesis via the Knoevenagel condensation makes it an accessible starting material for extensive derivatization. As a member of the esteemed coumarin family, it is intrinsically linked to a wide spectrum of biological activities, including anticoagulant, anticancer, and anti-inflammatory properties, warranting further investigation. Furthermore, its robust fluorophoric nature positions it as a key building block in the development of next-generation sensors and bioimaging agents. Future research should focus on leveraging its functional groups to conduct detailed Structure-Activity Relationship (SAR) studies, aiming to optimize its therapeutic efficacy and to design highly selective fluorescent probes for complex biological and environmental systems.

References

- Benchchem.

- Arora, R. B., & Mathur, C. N. (1963). Relationship between structure and anticoagulant activity of coumarin derivatives. British Journal of Pharmacology and Chemotherapy, 20(1), 29–35.

- RSC Publishing. (2021). Synthesis and application of coumarin fluorescence probes. RSC Advances.

- ACS Publications.

- BOC Sciences. Coumarin-Based Fluorescent Probes for Imaging.

- PubMed. (2024). Coumarin-based fluorescent probes for the detection of copper (II) and imaging in mice of Wilson's disease. Bioorganic Chemistry.

- Taylor & Francis Online. (2014). Recent Advances in the Synthesis of Coumarin Derivatives via Knoevenagel Condensation: A Review.

- Scientific & Academic Publishing. (2018). Synthesis of 3-carboxylated Coumarins by Knoevenagel Condensation and Exploratory Anti-inflammatory Activity Evaluation by in vivo model.

- Bentham Science. (2021). Coumarin-based Fluorescent Probes for Bioimaging: Recent Applications and Developments. Current Organic Chemistry.

- Bogdal, D. (1998).

- Wikipedia.

- Al-Warhi, T., et al. (2019). Some Experimental Studies on the Anticoagulant Activity of the Synthetic Coumarin Derivatives. Jordan Journal of Biological Sciences.

- BenchChem. 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1.

- BenchChem.

- ChemHelpASAP. (2023).

- MDPI. (2021).

- Al-Janabi, K. S. (2012). Synthesis of new coumarin derivatives with suspected anticoagulant activity. Iraqi Journal of Pharmaceutical Sciences.

- LookChem. This compound (CAS 35924-44-8).

- PubChem. This compound.

- SpectraBase. This compound - Optional[13C NMR] - Chemical Shifts.

- Chemspace. This compound.

- ChemicalBook. This compound | 35924-44-8.

- ChemicalBook. 6-METHOXY-2H-CHROMENE-3-CARBOXYLIC ACID(57543-62-1) 1H NMR spectrum.

- Sigma-Aldrich. This compound.

- Royal Society of Chemistry. (2014). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and...

- PubMed. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity. Archives of Pharmacal Research.

- PubMed. (2019). Discovery of (S)-6-methoxy-chroman-3-carboxylic acid (4-pyridin-4-yl-phenyl)-amide as potent and isoform selective ROCK2 inhibitors. Bioorganic & Medicinal Chemistry.

- ResearchGate. Scheme 1. Synthesis of 2-oxo-2H-chromene-3-carboxylic acid...

- ResearchGate. (2006). Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Coumarin derivatives - Wikipedia [en.wikipedia.org]

- 3. Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate [benchchem.com]

- 4. Synthesis and application of coumarin fluorescence probes - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1 | Benchchem [benchchem.com]

- 6. This compound | 35924-44-8 [chemicalbook.com]

- 7. This compound | C11H8O5 | CID 711717 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. This compound | 35924-44-8 [chemicalbook.com]

- 9. spectrabase.com [spectrabase.com]

- 10. rsc.org [rsc.org]

- 11. tandfonline.com [tandfonline.com]

- 12. Coumarins: Fast Synthesis by the Knoevenagel Condensation under Microwave Irradiation. [ch.ic.ac.uk]

- 13. youtube.com [youtube.com]

- 14. article.sapub.org [article.sapub.org]

- 15. Antagonists of Vitamin K—Popular Coumarin Drugs and New Synthetic and Natural Coumarin Derivatives [mdpi.com]

- 16. Relationship between structure and anticoagulant activity of coumarin derivatives. | Semantic Scholar [semanticscholar.org]

- 17. jjbs.hu.edu.jo [jjbs.hu.edu.jo]

- 18. Synthesis of 6-hydroxy-7-methoxy-4-oxo-4H-chromene-2-carboxylic acid N-alkyl amides and their antioxidant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 22. eurekaselect.com [eurekaselect.com]

- 23. Coumarin-based fluorescent probes for the detection of copper (II) and imaging in mice of Wilson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic data of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

An In-depth Technical Guide to the Spectroscopic Profile of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₁H₈O₅, Mol. Wt. 220.18 g/mol )[1]. As a member of the coumarin family, this compound and its derivatives are of significant interest in medicinal chemistry for their wide range of biological activities[2]. Accurate structural elucidation is the bedrock of drug discovery and development. This document, written from the perspective of a Senior Application Scientist, details the integrated use of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy to achieve unambiguous characterization. We will not only present the data but also delve into the causal relationships between molecular structure and spectral features, providing a framework for the analysis of related heterocyclic systems.

The Analytical Mandate: A Multi-Technique Approach

In modern analytical science, no single technique provides absolute structural proof. Instead, we rely on a self-validating system where orthogonal techniques provide complementary pieces of a structural puzzle. For a molecule like this compound, the workflow is designed to first confirm molecular mass, then identify functional groups, and finally map the precise atomic connectivity.

Caption: Integrated workflow for structural elucidation.

Mass Spectrometry (MS): The Molecular Blueprint

Mass spectrometry serves as our initial and most crucial checkpoint: determining the molecular weight and, by extension, the molecular formula.

Experimental Protocol: Electrospray Ionization (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the compound (approx. 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Infuse the sample solution into an ESI-MS instrument.

-

Analysis Mode: Acquire data in negative ion mode to facilitate deprotonation of the carboxylic acid, expecting to observe the [M-H]⁻ ion. High-resolution mass spectrometry (HRMS) is preferred for accurate mass measurement and elemental composition determination.

Data Interpretation

The molecular formula C₁₁H₈O₅ yields an exact mass of 220.0372 g/mol [1]. In negative ion mode ESI-HRMS, the primary observation would be the deprotonated molecule [M-H]⁻.

| Ion | Calculated m/z | Observed m/z (Typical) | Interpretation |

| [M-H]⁻ | 219.0299 | ~219.03 | Deprotonated parent molecule[3]. |

| [M+H]⁺ | 221.0444 | ~221.04 | Protonated parent molecule (in positive mode). |

| Molecular Weight | 220.18 | Confirmed from spectral data [1]. |

The power of HRMS lies in its ability to confirm the elemental composition. An observed mass of 219.0299 would strongly validate the C₁₁H₇O₅⁻ formula, immediately ruling out other potential isobaric structures.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. The spectrum of this compound is rich with characteristic absorption bands.

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

-

Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal.

-

Scan: Collect the spectrum, typically over a range of 4000–400 cm⁻¹, and perform a background subtraction.

Data Interpretation

The key diagnostic regions are the O-H stretch, the C-H stretches, and the carbonyl (C=O) region.

| Wavenumber (cm⁻¹) | Vibrational Mode | Structural Interpretation |

| 3300–2500 (broad) | O-H stretch (Carboxylic Acid) | The very broad nature of this peak is a hallmark of the hydrogen-bonded dimer common in carboxylic acids[4]. |

| ~3050 | C-H stretch (Aromatic/Vinylic) | Indicates the presence of sp² hybridized C-H bonds on the chromene ring system. |

| ~2950, ~2850 | C-H stretch (Aliphatic - Methoxy) | Characteristic symmetric and asymmetric stretches for the methyl group of the methoxy substituent. |

| ~1745 | C=O stretch (Lactone) | This higher frequency carbonyl absorption is typical for the α,β-unsaturated lactone system within the coumarin core[3][5]. |

| ~1684 | C=O stretch (Carboxylic Acid) | The frequency is lowered from a typical saturated acid (~1710 cm⁻¹) due to conjugation with the adjacent C=C bond, which weakens the C=O double bond character[3][5]. |

| 1615, 1570 | C=C stretch (Aromatic) | Absorptions characteristic of the benzene and pyrone rings within the coumarin scaffold[5]. |

| 1320–1210 | C-O stretch | A strong band associated with the coupled stretching vibrations of the C-O bonds in the carboxylic acid and ether linkages[4]. |

| 960–900 (broad) | O-H wag (out-of-plane bend) | This broad and diagnostically useful peak is another consequence of strong hydrogen bonding in the carboxylic acid dimer[4]. |

The presence of two distinct, strong carbonyl peaks is a critical piece of evidence that validates the presence of both the lactone and the conjugated carboxylic acid moieties[3].

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map

NMR spectroscopy provides the definitive map of the carbon-hydrogen framework, allowing for the precise placement of functional groups and substituents.

¹H NMR Spectroscopy

Experimental Protocol

-

Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard pulse program is used to obtain the ¹H spectrum.

Data Interpretation

The structure predicts 6 unique proton environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~13.0 (very broad) | s (broad) | 1H | -COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet that can exchange with D₂O. |

| ~8.6 | s | 1H | H-4 | This vinyl proton is significantly deshielded due to the anisotropic effect of the adjacent lactone carbonyl and its position on an electron-deficient π-system[3][6]. |

| ~7.0–8.0 | m | 3H | H-5, H-7, H-8 | These aromatic protons will appear as a complex multiplet. Their exact shifts are influenced by the electron-donating methoxy group and the electron-withdrawing coumarin core. |

| ~3.8 | s | 3H | -OCH₃ | A characteristic singlet in a region typical for methoxy groups attached to an aromatic ring[3]. |

¹³C NMR Spectroscopy

Experimental Protocol

-

Sample Preparation: Use the same sample prepared for ¹H NMR analysis.

-

Data Acquisition: Acquire a proton-decoupled ¹³C spectrum. This provides a single peak for each unique carbon atom.

Data Interpretation

The molecule has 11 unique carbon atoms, all of which should be visible in the spectrum.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~164 | C=O (Acid) | The carboxylic acid carbonyl carbon. Typical chemical shift ranges for carboxylic acids are 165-190 ppm[7]. |

| ~160 | C=O (Lactone) | The lactone carbonyl carbon (C-2). |

| ~156 | C-6 | Aromatic carbon attached to the electron-donating methoxy group, shifted downfield due to the oxygen's deshielding effect. |

| ~148 | C-4 | The vinylic carbon, significantly deshielded by its proximity to two carbonyl groups. |

| ~110–135 | C-3, C-4a, C-5, C-7, C-8, C-8a | The remaining sp² carbons of the aromatic and pyrone rings. Quaternary carbons (C-3, C-4a, C-8a) will typically have weaker signals. The specific assignments require advanced 2D NMR techniques but fall within this expected range[1][7]. |

| ~56 | -OCH₃ | The sp³ hybridized carbon of the methoxy group, appearing in a characteristic upfield region[6]. |

Integrated Analysis: A Self-Validating Conclusion

The true power of this analytical workflow is demonstrated when the data are integrated. Each piece of information corroborates the others to build an unshakeable structural assignment.

Caption: Correlation of key spectroscopic data to the molecular structure.

-

MS confirms the molecular formula is C₁₁H₈O₅.

-

IR confirms the presence of a carboxylic acid (-OH and C=O at ~1684 cm⁻¹), a lactone (C=O at ~1745 cm⁻¹), an aromatic ring, and a methoxy group.

-

¹H NMR confirms the methoxy group (singlet, 3H at ~3.8 ppm), the unique H-4 proton (singlet, 1H at ~8.6 ppm), and the aromatic protons.

-

¹³C NMR confirms the presence of 11 unique carbons, including two distinct carbonyls and the methoxy carbon.

Together, these data points leave no ambiguity as to the identity of the compound being this compound. This systematic, multi-technique approach ensures the highest level of scientific integrity and is the standard for chemical characterization in regulated and research environments.

References

-

SpectraBase. (n.d.). This compound. John Wiley & Sons, Inc. Retrieved from [Link]

-

SpectraBase. (n.d.). 6-Methoxy-2-oxo-N-(2-pyridinyl)-2H-chromene-3-carboxamide - Optional[FTIR] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Peptides N-Connected to Hydroxycoumarin and cinnamic acid derivatives: Synthesis and Fluorescence Spectroscopic, Antioxidant and. Retrieved from [Link]

-

Supporting Information. (n.d.). Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. Retrieved from [Link]

-

SciSpace. (n.d.). Microwave assisted synthesis of 2-amino-6-methoxy-4H-benzo[h]chromene derivatives. Retrieved from [Link]

-

Preprints.org. (2025). Synthesis and Characterization of cis-/trans-(±)-3- alkyl-3,4-dihydro-6,7- dimethoxy-1-oxo-1Hisochromene-4- carboxylic acids. Retrieved from [Link]

-

MDPI. (n.d.). Synthesis and Characterization of cis-/trans-(±)-3-Alkyl-3,4-dihydro-6,7-dimethoxy-1-oxo-1H-isochromene-4-carboxylic Acids. Retrieved from [Link]

-

Save My Exams. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

-

Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

-

University Chemistry. (n.d.). Green Synthesis and Spectroscopic Properties of Coumarin-3-carboxylic Acid. Retrieved from [Link]

-

J-Stage. (n.d.). Syntheses and Fluorescence Properties of 6-Methoxycoumarin and Benzocoumarin Derivatives as Novel Fluorophores Emitting in the Longer Wavelength Region and Their Application to Analytical Reagents. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage. Retrieved from [Link]

-

MDPI. (2024). Coumarin Derivatives: The Influence of Cycloalkyl Groups at the C-3 Position on Intermolecular Interactions—Synthesis, Structure and Spectroscopy. Retrieved from [Link]

-

University Chemistry. (2024). Improvement and Extensive Design of the Synthesis of Coumarin-3-carboxylic Acid. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

SpectraBase. (n.d.). 2H-Chromene-3-carboxylic acid, 6-nitro-2-oxo-, (1-ethyl-1-methylprop-2-ynyl)amide - Optional[MS (GC)] - Spectrum. John Wiley & Sons, Inc. Retrieved from [Link]

-

ResearchGate. (2012). Methyl 2-oxo-2H-chromene-3-carboxylate. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

-

Spectroscopy Online. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Retrieved from [Link]

Sources

- 1. spectrabase.com [spectrabase.com]

- 2. Synthesis and Characterization of Some New Coumarins with in Vitro Antitumor and Antioxidant Activity and High Protective Effects against DNA Damage - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1 | Benchchem [benchchem.com]

- 4. spectroscopyonline.com [spectroscopyonline.com]

- 5. rsc.org [rsc.org]

- 6. Ethyl 6-Methoxy-2-oxo-2H-chromene-3-carboxylate [benchchem.com]

- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

Fluorescence excitation and emission spectra of 6-methoxy-coumarin derivatives

An In-depth Technical Guide to the Fluorescence Excitation and Emission Spectra of 6-Methoxy-Coumarin Derivatives

Authored by: Gemini, Senior Application Scientist

Abstract

Coumarin and its derivatives represent a cornerstone class of fluorophores, pivotal in advancing bioimaging, drug discovery, and materials science.[1] Their utility stems from a rigid scaffold, high fluorescence quantum yields, and a profound sensitivity to their microenvironment.[1][2][3] This guide provides a detailed exploration of 6-methoxy-coumarin derivatives, a specific subclass whose photophysical properties are modulated by the electronic influence of a methoxy group at the 6-position. We will dissect the underlying principles of their fluorescence, present key spectroscopic data, detail the factors influencing their emission profiles, provide a robust experimental protocol for their characterization, and touch upon their applications. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique spectroscopic signatures of these compounds.

The Foundation: Understanding Coumarin Fluorescence

At its core, the fluorescence of a coumarin derivative is governed by the process of absorbing and subsequently emitting light energy. This phenomenon is elegantly described by the Jablonski diagram. An electron in the ground state (S₀) absorbs a photon of a specific energy, promoting it to an excited singlet state (S₁). Following a rapid, non-radiative relaxation to the lowest vibrational level of S₁, the electron returns to the ground state by emitting a photon. This emitted photon is of lower energy (longer wavelength) than the absorbed photon, a difference known as the Stokes shift.

The electronic nature of the coumarin scaffold is key. The system features an electron-donating part (the benzene ring) and an electron-withdrawing part (the lactone ring). This arrangement facilitates an intramolecular charge transfer (ICT) upon excitation, which is fundamental to their strong fluorescence.[2] Strategic placement of electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can precisely tune the energy gap between the ground and excited states, thereby controlling the absorption and emission wavelengths.[2][4]

Caption: Jablonski diagram illustrating fluorescence.

The Influence of the 6-Methoxy Substituent

The position of a substituent on the coumarin ring profoundly impacts its photophysical properties.[1] While the 7-position is most commonly substituted with an EDG to enhance fluorescence via a highly efficient ICT pathway, the 6-position offers a more nuanced modulation.[1][4]

-

Electronic Effect: The methoxy group (-OCH₃) is an electron-donating group. When placed at the 6-position, it participates in the π-conjugated system, influencing the energy levels of the molecule.

-

Comparative Analysis: Compared to the more common 7-methoxy isomers, 6-methoxy substitution often results in a red-shift (a shift to longer wavelengths) in both absorption and emission spectra.[5] However, the enhancement of the fluorescence quantum yield is generally less pronounced than with 7-substitution due to a less direct ICT pathway.[1] This makes 6-methoxy derivatives interesting candidates for applications where specific spectral positioning is more critical than sheer brightness.

Quantitative Photophysical Data

The spectroscopic properties of 6-methoxy-coumarin derivatives are highly sensitive to their full substitution pattern and the solvent environment. The following table summarizes available data for representative compounds. Note that comprehensive quantum yield and molar extinction coefficient data for many 6-methoxy derivatives are not as readily available as for their 7-substituted counterparts.

| Compound Name | Structure | Excitation Max (λex) | Emission Max (λem) | Solvent | Reference |

| 6-Methoxy-4-methylcoumarin | 4-methyl, 6-methoxy | ~320-350 nm | ~380-410 nm | Varies with solvent | [6] |

| Scopoletin (6-Methoxy-7-hydroxycoumarin) | 7-hydroxy, 6-methoxy | ~346 nm | ~460 nm | Aqueous Buffer | [7][8] |

| 6-Methoxy-3-phenylcoumarin derivative | 3-phenyl, 6-methoxy | (Not specified) | (Not specified) | (Not specified) | [9] |

| Benzocoumarin derivative (from 6-methoxycoumarin) | Extended conjugation | ~440 nm | ~540 nm | Acetonitrile | [10][11] |

Note: The values presented are approximate and can exhibit significant variation based on the specific experimental conditions, particularly the solvent used.[1][12]

Critical Factors Modulating Fluorescence Spectra

The precise excitation and emission wavelengths of 6-methoxy-coumarin derivatives are not fixed but are dynamically influenced by several factors. Understanding these factors is crucial for designing experiments and interpreting results.

Substituent Effects

Beyond the 6-methoxy group, additional substituents create a "push-pull" system that fine-tunes the ICT character and, consequently, the spectral properties.

-

Electron-Withdrawing Groups (EWGs): Introducing EWGs (e.g., -CN, -CF₃, -COOR) at the C3 or C4 positions can significantly red-shift the emission and absorption spectra by lowering the energy of the LUMO (Lowest Unoccupied Molecular Orbital).[2][4]

-

Electron-Donating Groups (EDGs): Additional EDGs (e.g., -OH, -NR₂) at positions like C7 can further enhance the ICT process, often leading to increased quantum yields and further spectral shifts.[2][7]

Solvatochromism: The Solvent's Role

Solvatochromism describes the change in a substance's color—and thus its absorption and emission spectra—with a change in solvent polarity.[12] Coumarins are famously solvatochromic.[12]

-

Polarity Effects: Typically, coumarin derivatives exhibit a bathochromic (red) shift in their emission spectra as solvent polarity increases.[13][14] This occurs because the excited state (S₁) is generally more polar than the ground state (S₀).[13] A polar solvent stabilizes the more polar excited state to a greater extent, reducing the S₁-S₀ energy gap and red-shifting the emitted photon.

-

Twisted Intramolecular Charge Transfer (TICT): In highly polar solvents, some coumarins, particularly those with flexible amino groups, can form a non-emissive or weakly emissive "twisted" state known as a TICT state. This alternative de-excitation pathway competes with fluorescence, leading to a significant decrease in the fluorescence quantum yield.[15][16]

Experimental Protocol: Spectroscopic Characterization

This section provides a self-validating protocol for the accurate determination of the fluorescence excitation and emission spectra of a 6-methoxy-coumarin derivative.

Materials and Reagents

-

6-Methoxy-Coumarin Derivative

-

Spectroscopic Grade Solvents (e.g., Methanol, Acetonitrile, Cyclohexane)

-

Volumetric flasks and micropipettes

-

Quartz cuvettes (1 cm path length)

Instrumentation

-

UV-Vis Spectrophotometer

-

Spectrofluorometer equipped with an excitation and emission monochromator.

Step-by-Step Methodology

-

Stock Solution Preparation:

-

Accurately weigh the coumarin derivative and dissolve it in a chosen spectroscopic grade solvent to prepare a concentrated stock solution (e.g., 1-10 mM). Ensure complete dissolution.

-

Store the stock solution in the dark, preferably at -20°C, to prevent photodegradation.[17]

-

-

Working Solution Preparation:

-

Dilute the stock solution to a final concentration that yields an absorbance value between 0.05 and 0.1 at the absorption maximum (λabs) to minimize inner filter effects.[1][6] This is a critical self-validation step; excessively high concentrations will lead to inaccurate spectral shapes and intensities.

-

Determine λabs using a UV-Vis spectrophotometer.

-

-

Excitation Spectrum Measurement:

-

Place the working solution in a quartz cuvette inside the spectrofluorometer.

-

Set the emission monochromator to the expected emission maximum (λem). If unknown, start with an estimate (e.g., 400 nm for a blue-emitting coumarin).

-

Scan a range of excitation wavelengths (e.g., 280-400 nm).[6]

-

The wavelength corresponding to the highest fluorescence intensity is the excitation maximum (λex). For a pure compound, the excitation spectrum should closely match its absorption spectrum.

-

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the determined λex.

-

Scan a range of emission wavelengths, starting just above the excitation wavelength to avoid scatter (e.g., for λex = 340 nm, scan from 350-600 nm).

-

The wavelength at the peak of the resulting spectrum is the emission maximum (λem).

-

-

Data Analysis and Validation:

-

Plot the normalized fluorescence intensity versus wavelength for both excitation and emission spectra.

-

Calculate the Stokes shift: Stokes Shift (nm) = λem - λex.

-

Repeat the measurements in solvents of different polarities to characterize the solvatochromic behavior of the derivative.

-

Caption: Workflow for characterizing coumarin fluorescence.

Applications in Scientific Research

The distinct spectroscopic properties of 6-methoxy-coumarin derivatives make them valuable tools in several scientific domains:

-

Bioimaging: These fluorophores can be used as probes for cellular staining and fluorescence microscopy, allowing for the visualization of cellular structures.[2][17]

-

Pharmaceutical Scaffolds: The coumarin nucleus is a "privileged scaffold" in medicinal chemistry. 6-methoxy-3-phenylcoumarin derivatives, for example, have been developed as potent and selective inhibitors of Monoamine Oxidase B (MAO-B), an enzyme implicated in neurodegenerative diseases like Parkinson's.[9][18]

-

Environmental Sensing: Due to their sensitivity to the local environment, these derivatives can be incorporated into fluorescent sensors for detecting analytes or changes in microenvironments like polarity or viscosity.[16]

Conclusion

6-methoxy-coumarin derivatives represent a versatile, if less common, subclass of fluorescent probes. Their photophysical properties are dictated by a complex interplay between the electron-donating nature of the 6-methoxy group, the influence of other substituents, and the characteristics of the surrounding solvent. While they may not always possess the highest quantum yields compared to their 7-substituted isomers, their unique spectral positioning and sensitivity provide valuable opportunities for the development of tailored fluorescent tools for bioimaging, drug discovery, and analytical sensing. A thorough understanding of the principles and experimental protocols outlined in this guide is essential for any researcher aiming to successfully harness their potential.

References

- BenchChem. (n.d.).

- ACS Publications. (n.d.). Solvent Effects on the UV–vis Absorption and Emission of Optoelectronic Coumarins: a Comparison of Three Empirical Solvatochromic Models. The Journal of Physical Chemistry C.

- BenchChem. (n.d.). A Comparative Guide to the Photophysical Properties of 6-Methoxy-4-methylcoumarin and 7-Methoxy-4-methylcoumarin. BenchChem.

- (n.d.). fluorescent coumarin derivatives: understanding molecular architecture, photophysical, and cell-imaging responses.

-

Nakai, K., et al. (2005). Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents. Chemical & Pharmaceutical Bulletin, 53(7), 750-8. [Link]

- BenchChem. (n.d.). Application Notes and Protocols: 6-Methoxy-4-methylcoumarin in Pharmaceutical Synthesis. BenchChem.

-

Arora, K., & Singh, K. (2006). Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: determination of ground and excited state dipole moment. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 65(3-4), 673-7. [Link]

- BenchChem. (n.d.). Factors affecting the fluorescence quantum yield of coumarin dyes. BenchChem.

-

Sivaraman, J., et al. (2008). Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 69(2), 419-26. [Link]

-

Finel, M., et al. (2020). Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro. International Journal of Molecular Sciences, 21(13), 4729. [Link]

-

Hossain, M., & Lazar, A. C. (2018). The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems. Molecules, 23(12), 3147. [Link]

-

ResearchGate. (n.d.). Comparison of photophysical properties of 4-methyl-6-methoxy and 4-methyl-7-methoxy coumarins. [Link]

-

Ismail, L. F. M., et al. (1992). Fluorescence properties of some coumarin dyes and their analytical implication. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 104(2), 331-338. [Link]

- BenchChem. (n.d.).

-

ResearchGate. (n.d.). Synthesis and evaluation of 6-methylcoumarin derivatives as potent and selective monoamine oxidase B inhibitors. [Link]

-

Semantic Scholar. (n.d.). Exploring Structural–Photophysical Property Relationships in Mitochondria-Targeted Deep-Red/NIR-Emitting Coumarins. [Link]

-

SciSpace. (2022). Spectral properties of a high quantum yield, novel aminocoumarin with a vicinal hydroxyl group. [Link]

- (n.d.). Coumarin-derivatives for detection of biological important species.

Sources

- 1. benchchem.com [benchchem.com]

- 2. soc.chim.it [soc.chim.it]

- 3. ias.ac.in [ias.ac.in]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Coumarin-Based Profluorescent and Fluorescent Substrates for Determining Xenobiotic-Metabolizing Enzyme Activities In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. scispace.com [scispace.com]

- 9. benchchem.com [benchchem.com]

- 10. Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Improvement of fluorescence characteristics of coumarins: syntheses and fluorescence properties of 6-methoxycoumarin and benzocoumarin derivatives as novel fluorophores emitting in the longer wavelength region and their application to analytical reagents. | Semantic Scholar [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Solvent effects on the absorption and fluorescence spectra of coumarins 6 and 7 molecules: determination of ground and excited state dipole moment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Solvent effect on absorption and fluorescence spectra of coumarin laser dyes: evaluation of ground and excited state dipole moments - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. benchchem.com [benchchem.com]

- 16. The Use of Coumarins as Environmentally-Sensitive Fluorescent Probes of Heterogeneous Inclusion Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 17. benchchem.com [benchchem.com]

- 18. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Quantum Yield of 6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid

Introduction

6-Methoxy-2-oxo-2H-chromene-3-carboxylic acid is a member of the coumarin family, a class of compounds renowned for their robust photophysical properties and wide-ranging applications in scientific research and drug development.[1] The inherent fluorescence of the coumarin scaffold makes it a valuable structural motif for fluorescent probes, sensors, and labels. The quantum yield of a fluorophore is a critical parameter that dictates its efficiency in converting absorbed light into emitted light, directly impacting its brightness and utility in fluorescence-based assays. A high quantum yield is often a desirable characteristic for sensitive detection methods.[2]

This technical guide provides a comprehensive overview of the fluorescence quantum yield of this compound. While a definitive, experimentally determined quantum yield for this specific molecule is not widely reported in the literature, this guide will equip researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to determine this value accurately. We will delve into the theoretical underpinnings of fluorescence, the factors influencing the quantum yield of coumarin derivatives, and a step-by-step methodology for its experimental determination.

Theoretical Framework: Understanding Fluorescence and Quantum Yield

Fluorescence is a photoluminescent process in which a molecule, after absorbing a photon of light, transitions to an excited electronic state. It then returns to its ground state by emitting a photon of lower energy (longer wavelength). The quantum yield (Φ) of fluorescence is a measure of the efficiency of this process and is defined as the ratio of the number of photons emitted to the number of photons absorbed.

The value of the quantum yield is influenced by the competition between radiative decay (fluorescence) and non-radiative decay pathways, such as internal conversion and intersystem crossing. The molecular structure and the surrounding environment heavily influence these decay rates. For coumarin derivatives, several factors are known to significantly affect their fluorescence quantum yield.[3]

Key Factors Influencing the Quantum Yield of Coumarin Derivatives:

-

Solvent Polarity and Viscosity: Many coumarin dyes exhibit a decrease in quantum yield in polar solvents.[3] This is often attributed to the formation of a non-emissive, twisted intramolecular charge transfer (TICT) state, which is stabilized by polar solvents and provides a rapid non-radiative decay pathway.[3] Increased solvent viscosity can restrict this molecular twisting, leading to a higher quantum yield.[4]

-

Substituent Effects: The electronic nature of substituents on the coumarin ring plays a crucial role. Electron-donating groups, such as the methoxy group (-OCH₃) at the 6-position, can increase the electron density of the aromatic system and influence the intramolecular charge transfer (ICT) characteristics, which are key to the fluorescence properties of many coumarins.[5]

-

Temperature: The fluorescence yield of coumarins can be temperature-dependent. An increase in temperature can promote non-radiative decay processes, leading to a decrease in quantum yield.[6]

-

pH: For coumarin derivatives with ionizable groups, the pH of the solution can significantly alter the absorption and emission properties, and consequently, the quantum yield.[7]

Experimental Determination of Fluorescence Quantum Yield

The relative method is the most common and reliable approach for determining the fluorescence quantum yield of a compound. This method involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield.[2]

Selection of a Reference Standard

The choice of a suitable reference standard is critical for accurate quantum yield determination. The ideal standard should have:

-

A well-documented and consistent quantum yield value.

-

Absorption and emission spectra that overlap with those of the sample to minimize wavelength-dependent instrumental errors.

-

Good photostability under the experimental conditions.

Commonly used quantum yield standards include quinine sulfate in 0.5 M H₂SO₄ (Φ = 0.54), and various coumarin dyes like Coumarin 1 (Φ = 0.73 in ethanol) and Coumarin 153 (Φ = 0.53 in ethanol).[2] For this compound, another coumarin derivative would likely be an excellent choice.

Instrumentation

-

UV-Vis Spectrophotometer: To measure the absorbance of the sample and standard solutions at the excitation wavelength.

-

Spectrofluorometer: To record the fluorescence emission spectra of the sample and standard solutions. It is crucial that the instrument is equipped with a corrected emission channel to account for variations in detector sensitivity across different wavelengths.

Detailed Experimental Protocol

-

Solution Preparation:

-

Prepare stock solutions of the test compound (this compound) and the chosen reference standard in a spectroscopic grade solvent.

-

From the stock solutions, prepare a series of dilute solutions of both the sample and the standard in the same solvent. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to minimize inner filter effects.

-

-

Absorbance Measurement:

-

Using the UV-Vis spectrophotometer, measure the absorbance of each prepared solution at the chosen excitation wavelength.

-

-

Fluorescence Measurement:

-

Using the spectrofluorometer, record the corrected fluorescence emission spectrum for each solution. The excitation wavelength must be identical for both the sample and the standard.

-

-

Data Analysis and Calculation:

-

Integrate the area under the corrected fluorescence emission spectrum for each solution to obtain the integrated fluorescence intensity.

-

For both the sample and the standard, plot the integrated fluorescence intensity versus the corresponding absorbance. The resulting plots should be linear, and the slope of each line (Gradient) should be determined.

-

The quantum yield of the sample (Φₓ) can then be calculated using the following equation:

Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)

Where:

-

Φₛₜ is the quantum yield of the reference standard.

-

Gradₓ is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the sample.

-

Gradₛₜ is the gradient of the plot of integrated fluorescence intensity vs. absorbance for the standard.

-

ηₓ and ηₛₜ are the refractive indices of the solvent used for the sample and standard solutions, respectively (if the same solvent is used, this term becomes 1).

-

-

Data Presentation

The collected data should be organized in a clear and structured manner for easy analysis and comparison.

| Solution | Absorbance at Excitation Wavelength | Integrated Fluorescence Intensity |

| Standard 1 | A_std_1 | I_std_1 |

| Standard 2 | A_std_2 | I_std_2 |

| Standard 3 | A_std_3 | I_std_3 |

| Sample 1 | A_smp_1 | I_smp_1 |

| Sample 2 | A_smp_2 | I_smp_2 |

| Sample 3 | A_smp_3 | I_smp_3 |

Visualizations

Experimental Workflow for Quantum Yield Determination

Caption: Workflow for the relative determination of fluorescence quantum yield.

Jablonski Diagram

Sources

- 1. Reflectance and photophysical properties of rhodamine 6G/2-(4-methyl-2-oxo-2H-chromen-7-yloxy) acetic acid as cold hybrid colorant - PMC [pmc.ncbi.nlm.nih.gov]

- 2. methyl 4H-thieno[3,2-c]chromene-2-carboxylate | 126522-01-8 | Benchchem [benchchem.com]

- 3. jstage.jst.go.jp [jstage.jst.go.jp]

- 4. Design of Fluorescent Coumarin-Hydroxamic Acid Derivatives as Inhibitors of HDACs: Synthesis, Anti-Proliferative Evaluation and Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 6-Methoxy-2H-chromene-3-carboxylic acid | 57543-62-1 | Benchchem [benchchem.com]

- 6. Síntese e estudo de derivados cumarínicos de Polygala sabulosa para aplicações como sonda fluorescente e atividade anticoagulante [repositorio.ufsc.br]

- 7. rsc.org [rsc.org]

Biological activity of 6-methoxy-coumarin-3-carboxylic acids

An In-Depth Technical Guide to the Biological Activity of 6-Methoxy-Coumarin-3-Carboxylic Acids

Authored by: Gemini, Senior Application Scientist

Foreword: The coumarin scaffold, a ubiquitous benzopyrone motif found in numerous natural products, represents a "privileged structure" in medicinal chemistry. Its unique physicochemical properties and versatile synthetic accessibility have made it a cornerstone for the development of novel therapeutic agents. This guide focuses specifically on derivatives bearing a methoxy group at the 6-position and a carboxylic acid at the 3-position. This substitution pattern has been shown to confer a distinct and potent profile of biological activities. For researchers and drug development professionals, understanding the nuances of this scaffold—from its synthesis to its mechanisms of action—is critical for harnessing its full therapeutic potential.

The 6-Methoxy-Coumarin-3-Carboxylic Acid Scaffold: A Chemical and Biological Overview

Coumarins are a large class of secondary metabolites found in plants, fungi, and bacteria, known for a wide array of pharmacological effects including anticoagulant, anti-inflammatory, antioxidant, antibacterial, and anticancer activities.[1] The core structure consists of fused benzene and α-pyrone rings. The biological profile of a coumarin derivative is profoundly influenced by the nature and position of substituents on this core.

The 6-methoxy-coumarin-3-carboxylic acid scaffold possesses two key functional groups that dictate its biological interactions:

-

The 3-Carboxylic Acid Group: This acidic moiety is often crucial for the molecule's activity. It can act as a hydrogen bond donor and acceptor, enabling strong interactions with biological targets like enzyme active sites. Studies have shown that the presence of this group is essential for certain antibacterial activities.[2][3] Its conversion to other functional groups, such as amides, can dramatically shift the biological profile, often enhancing anticancer properties while diminishing antimicrobial effects.[2][4]

-

The 6-Methoxy Group: The electron-donating methoxy group at the 6-position modifies the electronic properties of the aromatic ring system. This substitution can enhance lipophilicity and influence how the molecule binds to its targets, often contributing to increased potency in anti-inflammatory and anticancer assays.[5]

Synthesis of 6-Methoxy-Coumarin-3-Carboxylic Acid

The most common and efficient method for synthesizing coumarin-3-carboxylic acids is the Knoevenagel condensation . This reaction involves the condensation of a substituted salicylaldehyde with a compound containing an active methylene group, such as malonic acid or its derivatives.

General Synthetic Workflow

The synthesis typically proceeds by reacting 2-hydroxy-5-methoxybenzaldehyde with malonic acid in the presence of a base catalyst. The reaction is often performed in an aqueous or alcoholic medium and can be promoted by mild heating.[6]

Caption: General workflow for the synthesis of 6-methoxy-coumarin-3-carboxylic acid.

Detailed Experimental Protocol: Knoevenagel Condensation

This protocol is a representative example and may require optimization based on specific laboratory conditions.

-

Reactant Preparation: In a round-bottom flask, dissolve 2-hydroxy-5-methoxybenzaldehyde (1.0 eq) and malonic acid (1.0 eq) in absolute ethanol.

-

Catalyst Addition: Add a catalytic amount of piperidinium acetate (e.g., 0.02 eq).

-

Reaction: Stir the mixture at room temperature for 20 minutes, then heat under reflux for 2-3 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Isolation: Upon completion, allow the reaction mixture to cool to room temperature, followed by further cooling in an ice bath for 1 hour to facilitate precipitation.

-

Purification: Filter the precipitated solid, wash thoroughly with cold ethanol to remove unreacted starting materials, and dry under vacuum to afford the desired 6-methoxy-coumarin-3-carboxylic acid.[7] The product can be further purified by recrystallization from hot ethanol if necessary.[6]

Profile of Biological Activities

The 6-methoxy-coumarin-3-carboxylic acid scaffold and its close derivatives exhibit a broad spectrum of biological activities, making them attractive candidates for drug discovery.

Anticancer Activity

Coumarin derivatives are well-documented anticancer agents that can induce apoptosis, arrest the cell cycle, and inhibit key signaling pathways in tumor cells.[8]

-

Mechanism of Action:

-

Lactate Transport Inhibition: Certain derivatives of coumarin-3-carboxylic acid have been identified as potent inhibitors of monocarboxylate transporter 1 (MCT1).[9] MCT1 is crucial for lactate export in highly glycolytic cancer cells. Its inhibition leads to intracellular lactate accumulation, disruption of cellular metabolism, and ultimately, cell death.[9] This mechanism provides a targeted approach against cancers that rely on the Warburg effect.

-

Apoptosis Induction: The 8-methoxy analogue has been shown to induce apoptosis, and hydrolysis of the corresponding carboxamide to the carboxylic acid significantly improves antiproliferative activity.[10] This suggests the carboxylic acid moiety is critical for interacting with targets that trigger programmed cell death.

-

Kinase Inhibition: Amide derivatives of coumarin-3-carboxylic acids have shown binding to the active site of Casein Kinase 2 (CK2), an enzyme implicated in cell growth and proliferation, suggesting a potential mechanism for their anticancer effects.[2][3]

-

-

Quantitative Data:

| Compound Class | Cell Line | Activity (IC50) | Reference |

| Coumarin-3-carboxamides | HepG2 (Liver Cancer) | 2.62–4.85 µM | [2] |

| Coumarin-3-carboxamides | HeLa (Cervical Cancer) | 0.39–0.75 µM | [2] |

| 8-methoxycoumarin-3-carboxylic acid | HepG2 (Liver Cancer) | 5 µM | [10] |

Anti-inflammatory Activity

Coumarins are potent anti-inflammatory agents. The mechanism often involves the suppression of key inflammatory pathways.[5][11] While studies often focus on related structures like 6-methylcoumarin, the pathways are highly relevant.

-

Mechanism of Action:

-

Inhibition of Inflammatory Mediators: 6-substituted coumarins reduce the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated macrophages.[12] This is achieved by downregulating the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[12][13]

-

Suppression of Pro-inflammatory Cytokines: These compounds decrease the expression of key cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β).[12]

-

Modulation of Signaling Pathways: The anti-inflammatory effects are mediated through the inhibition of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.[12][13] By preventing the phosphorylation of IκBα, 6-substituted coumarins block the translocation of the NF-κB/p65 subunit to the nucleus, thereby preventing the transcription of inflammatory genes.[13]

-

Caption: Inhibition of the NF-κB pathway by 6-substituted coumarin derivatives.

Antimicrobial Activity

Coumarin-3-carboxylic acid itself exhibits broad-spectrum antibacterial activity.[14][15] The carboxylic acid moiety at the C3 position is considered essential for this property.[2]

-

Spectrum of Activity: Coumarin-3-carboxylic acid has shown significant inhibitory activity against various plant pathogenic bacteria, including Acidovorax citrulli, Ralstonia solanacearum, and Xanthomonas species, with EC50 values ranging from 26 to 41 μg/mL.[14][15] It also shows moderate activity against Gram-positive bacteria like Bacillus cereus.[2]

-

Structure-Activity Relationship: The conversion of the C3-carboxylic acid to a carboxamide group often leads to a loss of antibacterial activity, highlighting the critical role of the acidic proton for interacting with bacterial targets.[2][3]

Neuromodulatory Activity

Derivatives of coumarin-3-carboxylic acid have been investigated as modulators of N-Methyl-D-aspartate receptors (NMDARs), which are implicated in various neurological disorders.

-

Mechanism of Action: Studies on various substituted coumarin-3-carboxylic acids reveal they can act as negative allosteric modulators of NMDARs.[7] While the specific activity of the 6-methoxy derivative was not the primary focus in one key study, adding a methoxy group at the 7-position did not improve antagonist activity, suggesting that substitution patterns on the benzene ring are highly sensitive for tuning this effect.[7] This area warrants further investigation for the 6-methoxy isomer specifically.

Key Experimental Methodologies

Validating the biological activity of these compounds requires robust and standardized assays.

Protocol: MTT Assay for In Vitro Cytotoxicity

-

Cell Seeding: Plate cancer cells (e.g., HepG2, HeLa) in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the synthesized coumarin derivatives and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.

Protocol: Western Blot for Protein Expression

-

Cell Lysis: Treat cells with the test compound and/or an inflammatory stimulus (e.g., LPS). Lyse the cells using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE: Separate 20-40 µg of protein per lane on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody (e.g., anti-iNOS, anti-COX-2, anti-p-IκBα) overnight at 4°C.

-

Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

-

Analysis: Quantify band density using imaging software and normalize to a loading control like β-actin or GAPDH.

Conclusion and Future Directions

6-Methoxy-coumarin-3-carboxylic acid and its derivatives represent a versatile and potent class of bioactive compounds. The presence of the 6-methoxy and 3-carboxylic acid groups confers a unique profile of anticancer, anti-inflammatory, and antimicrobial activities. The synthetic accessibility via the Knoevenagel condensation allows for facile structural modifications, enabling extensive structure-activity relationship (SAR) studies.

Future research should focus on:

-

Lead Optimization: Systematically modifying the coumarin scaffold to enhance potency and selectivity for specific biological targets (e.g., MCT1, NF-κB).

-

In Vivo Efficacy: Translating the promising in vitro results into animal models of cancer and inflammatory diseases to assess therapeutic efficacy and pharmacokinetic properties.

-

Target Deconvolution: Employing advanced chemical biology techniques to identify the precise molecular targets responsible for the observed biological effects.

By continuing to explore the rich chemistry and biology of this scaffold, the scientific community can unlock its potential for developing next-generation therapeutics.

References

- Pandey, S., Singh, S., & Singh, R. M. (2020). Efficient Synthesis of 3-Substituted Coumarins as Potential Anti-Microbial Agents. Journal of Chemical Research, Synopses, (8), 468-469.

- Yadav, V., Libman, A., & Tverezovskiy, V. (2022). Visible Light-Driven Reductive Azaarylation of Coumarin-3-carboxylic Acids. The Journal of Organic Chemistry.

- Costa, B. M., et al. (2012).

- Yang, X., et al. (2023). Antibacterial activities of coumarin-3-carboxylic acid against Acidovorax citrulli. Frontiers in Plant Science, 14, 1243407.

- Phuong, T. T., et al. (2021).

- Phuong, T. T., et al. (2021).

- Google Patents. (n.d.). Process for the preparation of 6-nitro-coumarin-3-carboxylic acid.

- Marques, F., et al. (2020). Exploring coumarin potentialities: development of new enzymatic inhibitors based on the 6-methyl-3-carboxamidocoumarin scaffold.

- Raza, A. R., et al. (2023). Recent Advances in the Decarboxylative Strategy of Coumarin-3-carboxylic Acid. ChemistrySelect, 8(27), e202301018.

- Klenkar, J., & Molnar, M. (2015). Natural and synthetic coumarins as potential anticancer agents. Journal of Chemical and Pharmaceutical Research, 7(7), 1223-1238.

- Zhang, X., et al. (2021). Synthesis and anticancer activity of new coumarin-3-carboxylic acid derivatives as potential lactate transport inhibitors. Bioorganic & Medicinal Chemistry, 30, 115939.

- Devereux, M., et al. (2010). Synthesis, characterization and antimicrobial activity of a series of substituted coumarin-3-carboxylatosilver(I) complexes. Polyhedron, 29(3), 1079-1086.